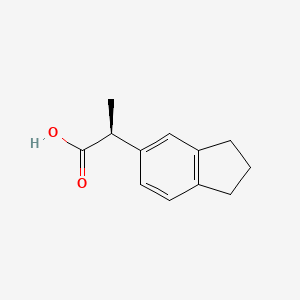

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXZGGXWFWJKSF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCC2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(CCC2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and propanoic acid derivatives.

Reaction Conditions: The key step involves the formation of the carbon-carbon bond between the indene and the propanoic acid moiety. This can be achieved through various methods, including Friedel-Crafts acylation or alkylation reactions.

Catalysts and Reagents: Common catalysts used in these reactions include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3). Reagents like acyl chlorides or alkyl halides are often employed to introduce the propanoic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the indene ring are replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, H2 with palladium on carbon (Pd/C).

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anti-inflammatory and Analgesic Properties :

- Research indicates that derivatives of indene, including (2S)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid, exhibit significant anti-inflammatory and analgesic activities. These properties make it a candidate for developing new therapeutic agents for pain management and inflammatory conditions.

- Biological Activity :

-

Drug Development :

- The unique structure of this compound allows for the design of novel drugs targeting specific receptors involved in pain and inflammation pathways. Its efficacy and safety profiles are currently under investigation in preclinical studies.

Organic Synthesis Applications

- Synthetic Intermediates :

- Reactions and Transformations :

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis of Analogues

Researchers synthesized several analogues of this compound to evaluate their biological activity. The findings revealed that certain modifications enhanced anti-inflammatory effects while maintaining low toxicity levels.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

Key Differences and Implications

Isoprofen (C15H20O2) introduces a 2-isopropyl group on the indenyl ring, increasing molecular weight and lipophilicity, which may enhance membrane permeability .

Branching and Steric Effects: 2-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropanoic acid (C13H16O2) features a methyl group at C2, creating steric hindrance that could limit rotational freedom or receptor binding .

Stereochemistry :

- The (2S)-configuration of the target compound is critical for enantiomer-specific interactions, analogous to NSAIDs like naproxen, where the (S)-enantiomer exhibits superior COX inhibition .

Biological Activity

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid, also known as a chiral compound with the molecular formula C12H14O2 and CAS number 2248209-61-0, has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a propanoic acid moiety attached to a 2,3-dihydro-1H-indene ring. The stereochemistry indicated by the (2S) designation suggests that it is the S-enantiomer, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The exact enzymes targeted are still under investigation, but this activity hints at potential applications in metabolic disorders.

- Receptor Binding : The compound has shown promise in binding to certain receptors, which could modulate their activity. This interaction may lead to various biological effects, including anti-inflammatory and analgesic properties.

- Anticancer Potential : Initial studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, research on related indene derivatives has shown promising anticancer activity against breast cancer cell lines.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of indene derivatives found that certain compounds similar to this compound demonstrated significant cytotoxicity against AMJ13 breast cancer cells. The ideal inhibition rate was recorded at 68% after 72 hours of exposure at a concentration of 60 µg/mL .

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with enzymes involved in metabolic regulation. Although specific enzymes were not identified in this study, the compound's ability to modulate enzyme activity suggests potential therapeutic applications in metabolic disorders.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 3-(2,3-Dihydro-1H-inden-2-yl)propanoic acid | 88020-86-4 | 1.00 | Anticancer activity |

| 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid | 38425-65-9 | 0.97 | Enzyme inhibition |

| 2,3-Dihydro-1H-indene-2-carboxylic acid | 25177-85-9 | 0.94 | Cytotoxicity against cancer cells |

This table illustrates the structural similarities and varying biological activities among these compounds, highlighting the unique properties of this compound.

Q & A

Basic: What synthetic strategies are effective for preparing (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid with high enantiomeric purity?

Methodological Answer:

Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, Fmoc-protected intermediates (e.g., (S)-2-((Fmoc)amino)-3-(indenyl)propanoic acid) allow precise control of stereochemistry during solid-phase peptide synthesis (SPPS). Post-synthesis, chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak® IC) ensures enantiomeric purity >99% . Kinetic resolution using lipases or esterases is also effective for separating racemic mixtures .

Basic: How to characterize the structural configuration of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR for diastereotopic protons and coupling constants (e.g., -values for vicinal protons confirm stereochemistry).

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, particularly for derivatives co-crystallized with heavy atoms (e.g., bromine substituents enhance electron density contrast) .

- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate chiral centers .

Advanced: How to design enzymatic assays to study the interaction between this compound and target enzymes like endothelin-converting enzyme-2 (ECE-2)?

Methodological Answer:

- Fluorogenic Substrates: Synthesize derivatives with fluorophore-quencher pairs (e.g., Dabcyl/Edans) to monitor enzymatic cleavage via fluorescence resonance energy transfer (FRET).

- Kinetic Analysis: Use Michaelis-Menten parameters (, ) to quantify substrate affinity and catalytic efficiency. Competitive inhibition assays with known ECE-2 inhibitors (e.g., phosphoramidon) validate specificity .

- Site-Directed Mutagenesis: Identify critical binding residues (e.g., His in ECE-2) by comparing wild-type and mutant enzyme activities .

Advanced: What computational approaches are used to predict the binding affinity of this compound derivatives with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model ligand-receptor interactions. Focus on hydrogen bonding with catalytic residues (e.g., Zn in metalloproteases) and hydrophobic packing with indenyl groups .

- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate binding free energy via MM-PBSA/GBSA .

- QSAR Models: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and topological torsion indices to optimize bioactivity .

Advanced: How to resolve contradictions in chiral separation data when isolating this compound from racemic mixtures?

Methodological Answer:

- Chiral HPLC Optimization: Test multiple columns (e.g., Chiralpak® IA vs. IB) with varying mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). Adjust column temperature (10–40°C) to improve resolution .

- Dynamic Kinetic Resolution (DKR): Combine enzymatic hydrolysis (e.g., Candida antarctica lipase B) with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% enantiomeric excess .

- Crystallization-Induced Diastereomer Transformation (CIDT): Use chiral resolving agents (e.g., cinchona alkaloids) to selectively crystallize the desired enantiomer .

Basic: What are the critical parameters for ensuring batch-to-batch consistency in synthesizing this compound?

Methodological Answer:

- Reaction Monitoring: Track conversion rates via inline FTIR or HPLC-MS to ensure completion (e.g., <1% residual starting material).

- Purification: Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid). Validate purity (>98%) by -NMR and LC-UV (λ = 254 nm) .

- QC Protocols: Implement strict specifications for residual solvents (e.g., <500 ppm DMF) and heavy metals (e.g., <10 ppm) per ICH guidelines .

Advanced: How to analyze the metabolic stability of this compound in in vitro hepatic models?

Methodological Answer:

- Hepatocyte Incubations: Incubate the compound (1–10 µM) with human liver microsomes (HLMs) or primary hepatocytes. Monitor depletion over time (0–120 min) via LC-MS/MS .

- CYP Inhibition Assays: Use fluorogenic probes (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific interactions. Calculate IC values to predict drug-drug interaction risks .

- Metabolite Identification: Perform HRMS (Orbitrap®) with data-dependent acquisition (DDA) to detect phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.